对甲苯磺酸叔丁酯

描述

“tert-Butyl methyl terephthalate” is a misnomer or a less common name. The closest compound that matches your description is “Methyl tert-butyl ether” (MTBE), also known as “tert-butyl methyl ether”. MTBE is a volatile, flammable, and colorless liquid that is sparingly soluble in water . It is primarily used as a fuel additive to increase the octane rating and knock resistance, and reduce unwanted emissions .

Synthesis Analysis

MTBE can be synthesized by an acid-catalyzed reaction between methanol and isobutene . A study suggests that the addition of MTBE increases the number of active sites during the polymerization of propene by the stopped-flow method .

Molecular Structure Analysis

The structural formula of MTBE is (CH3)3COCH3 . It belongs to the class of organic compounds known as tertiary alcohols. These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .

Chemical Reactions Analysis

MTBE is used as a fuel component in fuel for gasoline engines . It is manufactured via the chemical reaction of methanol and isobutylene . Methanol is primarily derived from natural gas, where steam reforming converts the various light hydrocarbons in natural gas (primarily methane) into carbon monoxide and hydrogen .

Physical And Chemical Properties Analysis

MTBE is a volatile, flammable, and colorless liquid that is sparingly soluble in water . It has a molar mass of 88.150 g·mol −1 and a density of 0.7404 g/cm 3 . It has a melting point of −109 °C and a boiling point of 55.2 °C .

科学研究应用

Gasoline Additive and Fuel Oxygenate

MTBE was widely used as a gasoline additive since 1979. Its chemical stability, thanks to tertiary carbon atoms and a methyl structure, made it an effective fuel oxygenate. However, due to environmental concerns and potential toxicity, its use has declined in recent years. MTBE enhances fuel combustion efficiency and reduces emissions, but its environmental impact led to its ban in the USA in 2004 .

Adsorption and Oxidation for MTBE Removal

MTBE pollution from gasoline leakages remains a challenge. Researchers have explored combined processes involving adsorption and oxidation to remove MTBE from water and soil. Materials like zeolite and activated carbon are commonly used. The integration of these processes shows promise for efficient degradation of MTBE .

Biodegradation and Environmental Remediation

Bioremediation studies aim to eliminate MTBE from contaminated sites. Biological treatments, including microbial degradation, have been investigated. MTBE’s genotoxicity and potential groundwater contamination underscore the importance of effective biodegradation strategies .

Industrial Applications: tert-Butyl Alcohol (TBA) Production

MTBE serves as an intermediate in the production of tert-butyl alcohol (TBA). TBA is essential for synthesizing other compounds, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). These ethers find applications as fuel additives and oxygenates .

Polymerization and Copolymer Synthesis

Researchers have explored hybrid copolymerization using MTBE derivatives. For instance, ethylene oxide-co-tert-butyl methacrylate-co-poly(ethylene glycol) benzyl methacrylate (EO-co-BMA-co-bPEO) was synthesized. Such copolymers find applications in materials science and polymer engineering .

Cross-Linking in Polymer Blends

MTBE derivatives, such as di(tert-butylperoxyisopropyl) benzene (DTBP), play a role in peroxide cross-linking. In polymer blends like poly(butylene adipate-co-butylene terephthalate) (PBAT), these peroxides affect rheological, mechanical, and thermal properties .

作用机制

Target of Action

Tert-Butyl methyl terephthalate, similar to other phthalates, is primarily targeted by various microorganisms in the environment . These microorganisms, such as Acinetobacter sp. SL3, are capable of co-metabolically degrading the compound . The primary targets of this compound are the enzymes and biochemical pathways within these microorganisms that enable the degradation process .

Mode of Action

The interaction of tert-Butyl methyl terephthalate with its microbial targets involves the co-metabolic degradation of the compound. This process is defined as the ability of a microorganism to convert a non-growth substrate in the presence of either a growth substrate or another biodegradable substrate . The number of carbons present in the n-alkane substrate significantly influences the degradation rate of the compound and the accumulation of tert-butyl alcohol (TBA), a byproduct of the degradation process .

Biochemical Pathways

The biodegradation of tert-Butyl methyl terephthalate involves various biochemical pathways within the microorganisms. These pathways are affected by the presence of the compound, leading to its degradation and the production of byproducts such as TBA

Pharmacokinetics

Similar compounds like methyl tert-butyl ether (mtbe) are known to be volatile, flammable, and sparingly soluble in water . These properties can impact the bioavailability of the compound in the environment and within the microorganisms that degrade it.

Result of Action

The result of the action of tert-Butyl methyl terephthalate within its microbial targets is its degradation and the production of byproducts such as TBA . This process helps in the removal of the compound from the environment, thereby reducing its potential toxic effects .

Action Environment

The action of tert-Butyl methyl terephthalate is influenced by various environmental factors. For instance, the efficiency of MTBE degradation by Acinetobacter sp. SL3 did not show an obvious decrease after nine rounds of MTBE replenishment ranging from 0.1–0.5 mmol L −1 . Additionally, the mixed consortium effectively removed MTBE in the presence of other gasoline components, and exhibited stronger adaptability, especially at low or high temperatures .

安全和危害

MTBE is a highly flammable liquid . It has low acute toxicity to human health with possible narcotic effects at high exposures . It causes slight eye and mild to moderate skin irritation . It is also the second most frequently detected volatile organic compound in shallow groundwater due to the accidental leakage of gasoline .

未来方向

Biodegradation is a promising method for the removal of MTBE from contaminated sites . A bacterial strain able to co-metabolically degrade MTBE was isolated and named as Acinetobacter sp. SL3 based on 16S rRNA gene sequencing analysis . This study supports the cultivation of a mixed consortium to remediate MTBE-contaminated environments, either as a single substrate or in environments containing other gasoline components .

属性

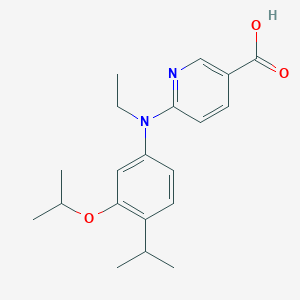

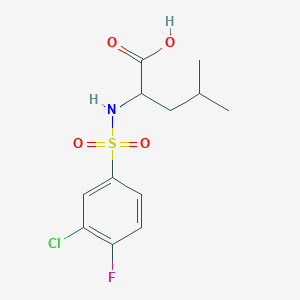

IUPAC Name |

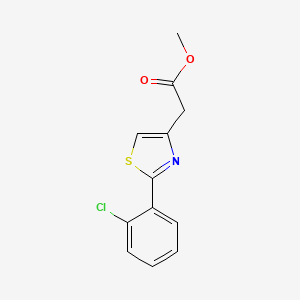

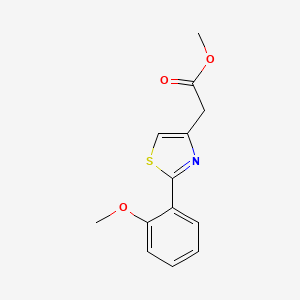

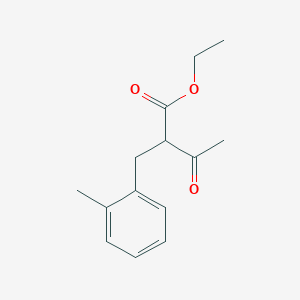

4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-9(6-8-10)11(14)16-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSIMKLZANLUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl methyl terephthalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)